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Introduction Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated
protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly
expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell, B-
cell, and dendritic cell activation.[1][3][4] Within the T-cell receptor (TCR) signaling cascade,
HPK1 dampens signal intensity and duration by phosphorylating key adaptor proteins like SLP-
76, ultimately leading to their degradation.[4][5] This immunosuppressive role makes HPK1 a
compelling target for cancer immunotherapy.[1][6] Inhibiting HPK1 is hypothesized to enhance
T-cell activation and augment anti-tumor immune responses.[7][8]

Hpk1-IN-18 is a novel small molecule inhibitor designed to target the kinase activity of HPK1.
Determining its potency and efficacy is a critical step in its preclinical development. This
document provides detailed protocols for establishing the dose-response curve and calculating
the half-maximal inhibitory concentration (IC50) of Hpk1-IN-18 through both biochemical and
cell-based assays.

HPK1 Signaling Pathway in T-Cells

Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated. HPK1 is recruited to
the plasma membrane and activated. Activated HPK1 then phosphorylates the adaptor protein
SLP-76 at Ser376.[5][9] This phosphorylation event creates a binding site for the 14-3-3

protein, leading to the ubiquitination and subsequent degradation of SLP-76, which attenuates
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the T-cell activation signal.[8][9] Hpk1-IN-18 is designed to inhibit the kinase activity of HPK1,
thereby preventing SLP-76 phosphorylation and sustaining the T-cell response.
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Caption: HPK1 negative feedback loop in TCR signaling.

Experimental Desigh and Workflow

The determination of a dose-response curve for Hpk1-IN-18 involves a multi-step process. It
begins with a direct biochemical assay to measure the inhibition of recombinant HPK1 enzyme
activity. This is followed by a cell-based assay to confirm the inhibitor's activity on the HPK1

signaling pathway in a biologically relevant context.
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Workflow for Hpk1-IN-18 Dose-Response Determination
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Caption: Overall experimental workflow for IC50 determination.

Protocol 1: In Vitro HPK1 Kinase Assay
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This protocol describes how to measure the inhibitory effect of Hpk1-IN-18 on recombinant
HPK1 enzyme activity using a luminescence-based kinase assay, such as the ADP-Glo™
Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction,
which is inversely proportional to the kinase inhibition.

Materials:

Recombinant Human HPK1 (e.g., BPS Bioscience, #79289)[10]

e Myelin Basic Protein (MBP) substrate[10][11]

e ATP solution

o ADP-Glo™ Kinase Assay Kit (Promega)

 Hpk1-IN-18

e DMSO (Kinase grade)

e Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCI2, 0.1 mg/mL BSA)
o White, opaque 384-well assay plates

o Multichannel pipettes

» Plate-reading luminometer

Procedure:

e Compound Preparation:

o Prepare a 10 mM stock solution of Hpk1-IN-18 in 100% DMSO.

o Create a serial dilution series of Hpk1-IN-18 in DMSO. For a 10-point curve, typical final
assay concentrations might range from 10 uM to 0.5 nM. Prepare these at an intermediate
concentration (e.g., 4x the final concentration) in the kinase assay buffer. Ensure the final
DMSO concentration in the assay does not exceed 1%.[10]
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Assay Setup (384-well plate):
o Test Wells: Add 5 pL of the Hpk1-IN-18 serial dilutions.

o Positive Control (No Inhibition): Add 5 pL of kinase assay buffer containing the same
percentage of DMSO as the test wells.[10]

o Negative Control (Blank): Add 10 pL of kinase assay buffer to wells that will not receive the
enzyme.[10]

Enzyme and Substrate Addition:

o Prepare a master mix containing recombinant HPK1 enzyme and MBP substrate in kinase
assay buffer. The final concentration of HPK1 should be optimized for robust signal (e.g.,
2-5 ng/uL).[10]

o Add 10 pL of the enzyme/substrate mix to the "Test Inhibitor" and "Positive Control" wells.
Kinase Reaction Initiation:

o Prepare an ATP solution in kinase assay buffer. The concentration should be at or near the
Km of HPK1 for ATP (typically 10-50 uM).

o Initiate the kinase reaction by adding 10 uL of the ATP solution to all wells except the
"Blank".

o Incubate the plate at room temperature for 60 minutes.[12]
Signal Detection (ADP-GlIo™ Protocol):

o Add 25 uL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and
depletes the remaining ATP.

o Incubate at room temperature for 40 minutes.[12]

o Add 50 pL of Kinase Detection Reagent to each well. This converts the generated ADP to
ATP, which is then used to produce a luminescent signal.
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o Incubate at room temperature for 30-60 minutes.

o Read the luminescence on a plate-reading luminometer.

Data Analysis:

Subtract the "Blank" control average from all other readings.

Calculate the percent inhibition for each Hpk1-IN-18 concentration using the formula: %
Inhibition = 100 * (1 - (RLU_Inhibitor / RLU_PositiveControl))

Plot the % Inhibition versus the logarithm of the Hpk1-IN-18 concentration.

Fit the data to a non-linear regression model (sigmoidal, 4PL) to determine the IC50 value.

Protocol 2: Cell-Based Phospho-SLP-76 Assay

This protocol validates the activity of Hpk1-IN-18 in a cellular context by measuring the
phosphorylation of its direct downstream target, SLP-76, in Jurkat T-cells.

Materials:

Jurkat E6.1 T-cells

e RPMI-1640 medium with 10% FBS

 Hpk1-IN-18

e Anti-CD3/CD28 antibodies for T-cell stimulation

o Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

e Primary antibodies: Rabbit anti-phospho-SLP-76 (Ser376), Rabbit anti-total-SLP-76, Mouse
anti-Actin (loading control).

e Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

o SDS-PAGE gels and Western blot equipment
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e ECL (Enhanced Chemiluminescence) substrate

Procedure:

e Cell Culture and Treatment:

o Culture Jurkat T-cells in RPMI-1640 medium.

o Seed cells at a density of 1-2 x 1076 cells/mL in a 12-well plate.

o Pre-incubate cells with varying concentrations of Hpk1-IN-18 (e.g., 10 uM to 1 nM) or
DMSO vehicle control for 1-2 hours.

e T-Cell Stimulation:

o Stimulate the T-cells by adding anti-CD3 (1-2 pg/mL) and anti-CD28 (1-2 pug/mL)
antibodies for 15-30 minutes at 37°C. Include an unstimulated control.

e Cell Lysis:

[¢]

Pellet the cells by centrifugation.

Wash once with ice-cold PBS.

[e]

o

Lyse the cell pellets in ice-cold lysis buffer.

[¢]

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

o Western Blotting:

o Determine the protein concentration of the lysates (e.g., BCA assay).

o

Separate equal amounts of protein (20-30 pg) on an SDS-PAGE gel and transfer to a
PVDF membrane.

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

o

[¢]

Incubate the membrane with the primary antibody against p-SLP-76 overnight at 4°C.
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o Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room
temperature.

o Detect the signal using an ECL substrate and an imaging system.
o Strip the membrane and re-probe for total SLP-76 and Actin as loading controls.

Data Analysis:

Quantify the band intensities for p-SLP-76 and the loading control (Actin or total SLP-76)
using densitometry software (e.g., ImageJd).

o Normalize the p-SLP-76 signal to the loading control.

o Calculate the percent inhibition of SLP-76 phosphorylation relative to the stimulated DMSO
control.

» Plot the percent inhibition versus the Hpk1-IN-18 concentration to determine the cellular
IC50.

Data Presentation: Reference IC50 Values for
Known HPK1 Inhibitors

The following table summarizes the reported IC50 values for several known HPK1 inhibitors,
providing a benchmark for evaluating the potency of novel compounds like Hpk1-IN-18.
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Compound Biochemical Cellular Assay
Assay Type Reference
Name IC50 (nM) IC50 (pM)
Kinase Assay /
XHS 2.6 0.6 SLP76 PBMC [5][13]
Assay
XHV 89 Not Reported Kinase Assay [5]
GNE-1858 1.9 Not Reported Kinase Assay [13]
~0.0033

ADP-Glo / pSLP-
Compound 9h 2.7 (Observed [12]
76 Jurkat Assay

inhibition)
Caliper MSA
MO074-2865 2,930 (2.93 uM) Not Reported [13]
Assay
Radiometric
ISR-05 24,200 (24.2 pM)  Not Reported ] [1]
Kinase Assay
Sunitinib ~10 (Ki value) Not Reported Kinase Assay [13][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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